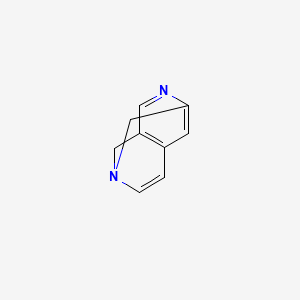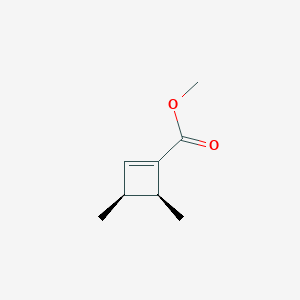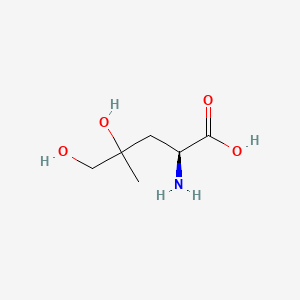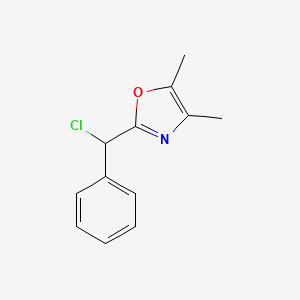
Dinoseb-ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinoseb-ammonium is a synthetic dinitrophenol herbicide that was widely used for post-emergence weed control in various crops, including cereals, vegetables, and some soft fruits . It is known for its high toxicity to mammals and its potential to cause developmental and reproductive effects . The compound is considered obsolete and is banned in many countries due to its adverse health effects .
Métodos De Preparación
Dinoseb-ammonium is typically produced in emulsifiable concentrates or as water-soluble ammonium or amine salts . The synthetic route involves the nitration of 2-sec-butylphenol to produce 2-sec-butyl-4,6-dinitrophenol, which is then neutralized with ammonium hydroxide to form this compound . Industrial production methods focus on maintaining high purity and minimizing environmental impact during the synthesis process .
Análisis De Reacciones Químicas
Dinoseb-ammonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dinoseb-ammonium has been used in various scientific research applications, including:
Mecanismo De Acción
Dinoseb-ammonium exerts its effects by inhibiting respiratory electron transport and uncoupling oxidative phosphorylation . This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death . The compound also generates reactive oxygen species (ROS), which further damage cellular components .
Comparación Con Compuestos Similares
Dinoseb-ammonium is similar to other dinitrophenol herbicides, such as 2,4-dinitrophenol and 2,4,5-trichlorophenoxyacetic acid . this compound is unique in its specific mode of action and its high toxicity to mammals . Other similar compounds include:
2,4-Dinitrophenol: Used as a herbicide and a weight loss agent, but also highly toxic.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar environmental persistence and toxicity concerns.
This compound’s unique combination of high toxicity and specific mode of action makes it distinct among dinitrophenol herbicides .
Propiedades
Número CAS |
6365-83-9 |
|---|---|
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
azanium;2-butan-2-yl-4,6-dinitrophenolate |
InChI |
InChI=1S/C10H12N2O5.H3N/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;/h4-6,13H,3H2,1-2H3;1H3 |
Clave InChI |
RVSKHYSPNBOJDL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+] |
Números CAS relacionados |
88-85-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
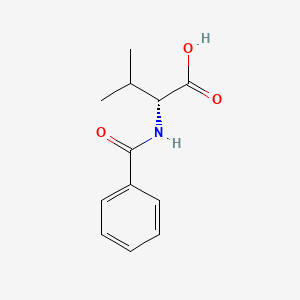
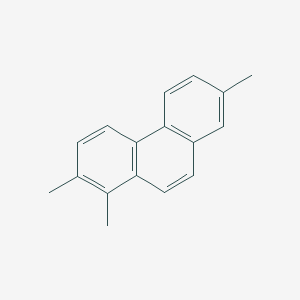
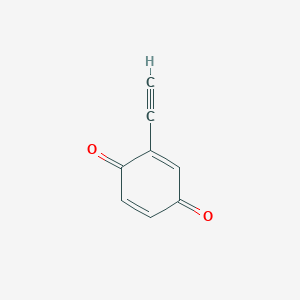
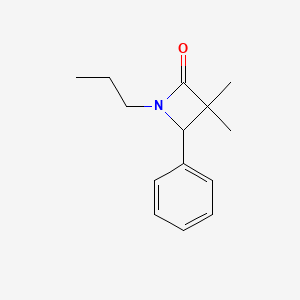
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
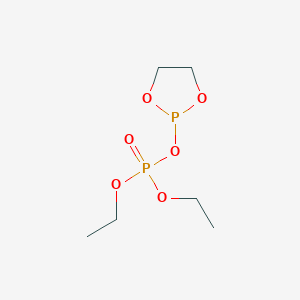
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)
